molecular formula C20H20N4O3 B7695332 2-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine

2-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine

Cat. No.: B7695332
M. Wt: 364.4 g/mol
InChI Key: RRWYELBNICMOBS-UHFFFAOYSA-N
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Description

2-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with a nitro group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine typically involves multi-step organic reactions. One common approach is the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the nitro group via nitration reactions. The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

2-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine involves its interaction with specific molecular targets. The nitro group and oxadiazole moiety can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-nitropropane: Similar in structure but lacks the oxadiazole moiety.

    2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Contains a thiazole ring instead of an oxadiazole ring.

Uniqueness

2-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine is unique due to the presence of both a nitro group and an oxadiazole moiety, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[4-(2-methylpiperidin-1-yl)-3-nitrophenyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14-7-5-6-12-23(14)17-11-10-16(13-18(17)24(25)26)20-21-19(22-27-20)15-8-3-2-4-9-15/h2-4,8-11,13-14H,5-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWYELBNICMOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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